
2-Iodocycloheptanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodocycloheptanone is an organic compound that belongs to the family of iodinated cyclic ketones Its molecular structure consists of a seven-membered carbon ring with a ketone functional group and an iodine atom attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodocycloheptanone can be synthesized through several methods. One common approach involves the iodination of cycloheptanone. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position on the cycloheptanone ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of iodination and ketone chemistry can be applied on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Iodocycloheptanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Various substituted cycloheptanones.
Reduction: 2-Iodocycloheptanol.
Oxidation: 2-Iodocycloheptanoic acid.
Scientific Research Applications
2-Iodocycloheptanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-iodocycloheptanone largely depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction and oxidation reactions, the ketone functional group is the primary site of reactivity, undergoing changes in oxidation state to form different products.
Comparison with Similar Compounds
Cycloheptanone: Lacks the iodine atom, making it less reactive in substitution reactions.
2-Bromocycloheptanone: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
2-Chlorocycloheptanone: Contains a chlorine atom, which is less reactive than iodine in substitution reactions.
Uniqueness: 2-Iodocycloheptanone is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions. This reactivity can be harnessed in various synthetic applications, making it a valuable compound in organic chemistry.
Properties
CAS No. |
77256-26-9 |
|---|---|
Molecular Formula |
C7H11IO |
Molecular Weight |
238.07 g/mol |
IUPAC Name |
2-iodocycloheptan-1-one |
InChI |
InChI=1S/C7H11IO/c8-6-4-2-1-3-5-7(6)9/h6H,1-5H2 |
InChI Key |
KMUHIPXAPOIOPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)CC1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B12918574.png)
![5,6,7,8-Tetrahydrodibenz[c,e]azocine](/img/structure/B12918577.png)
![2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12918589.png)

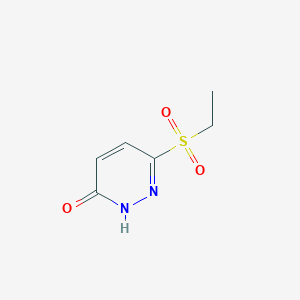

![Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]-](/img/structure/B12918602.png)
![(3S)-N-cyclopentyl-N-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12918604.png)
![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12918610.png)
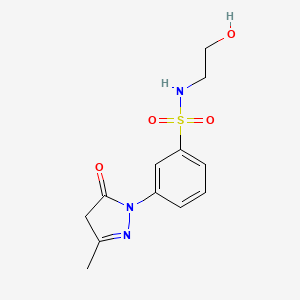
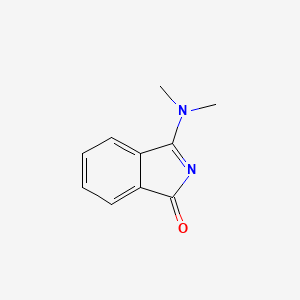
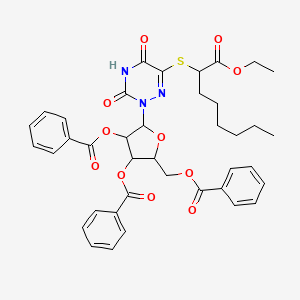
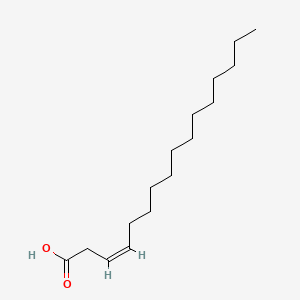
![1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione](/img/structure/B12918633.png)
